methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate is systematically named according to IUPAC rules as follows:
- Core structure : A benzimidazole system (fused benzene and imidazole rings).
- Substituents :
- A thioxo group (=S) at position 2 of the imidazole ring.
- A methyl ester group (-COOCH₃) at position 5 of the benzene ring.
- Hydrogenation state : The imidazole ring is partially saturated (2,3-dihydro), indicating two adjacent hydrogen atoms on the imidazole moiety.
The structural formula (Figure 1) illustrates the fused bicyclic system with the thioxo and ester groups at their respective positions. The molecular geometry is planar at the aromatic rings, with the thioxo group introducing polarity and the ester contributing to hydrophobicity.
Synonyms and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers, as documented in chemical databases:
The compound’s registry identifiers ensure unambiguous reference across scientific literature and regulatory frameworks.
Molecular Formula and Weight Analysis
The molecular formula C₉H₈N₂O₂S provides a detailed breakdown of its atomic composition:
- Carbon (C) : 9 atoms
- Hydrogen (H) : 8 atoms
- Nitrogen (N) : 2 atoms
- Oxygen (O) : 2 atoms
- Sulfur (S) : 1 atom
Molecular weight calculation :
$$
\text{MW} = (9 \times 12.01) + (8 \times 1.01) + (2 \times 14.01) + (2 \times 16.00) + (1 \times 32.07) = 208.24 \, \text{g/mol}
$$
Exact mass :
$$
208.031 \, \text{Da (calculated using isotopic masses)}
$$
A comparative analysis of the molecular composition reveals that the sulfur atom contributes significantly to the compound’s polarity, while the methyl ester enhances lipid solubility.
Structural and Functional Significance
The integration of a thioxo group and methyl ester within the benzimidazole scaffold confers unique physicochemical properties. The thioxo group at position 2 enhances hydrogen-bonding potential, which may influence biological interactions, while the ester group at position 5 modulates electronic distribution across the aromatic system. These features are critical for the compound’s reactivity in synthetic and biological contexts.
Properties
IUPAC Name |
methyl 2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)11-9(14)10-6/h2-4H,1H3,(H2,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOQAGPFQFJSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510103 | |
| Record name | Methyl 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64375-41-3 | |
| Record name | Methyl 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-mercaptobenzimidazole with methyl chloroformate in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions typically involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of key biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substitutions at position 1 (e.g., ethyl or methyl groups) improve steric bulk and modulate solubility .
Physicochemical and Stability Profiles
| Property | Methyl 2-Thioxo Derivative | Methyl 2-Oxo Derivative |
|---|---|---|
| logP | 2.01 | 1.70 |
| PSA | 89.97 Ų | 78.90 Ų |
| Stability | Prone to oxidation at thioxo group | More stable under ambient conditions |
| Solubility | Low in water, soluble in DMSO | Moderate in polar aprotic solvents |
Notes: The thioxo group increases polar surface area (PSA) but reduces aqueous solubility, necessitating formulation optimization for drug delivery .
Biological Activity
Methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (CAS No. 64375-41-3) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₈N₂O₂S
- Molecular Weight : 208.24 g/mol
- Structure : The compound features a benzimidazole core with a thioxo group and a carboxylate ester, which are crucial for its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including:
- Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The mode of action often involves apoptosis induction and interference with cellular signaling pathways.
Cytotoxicity Studies
A series of studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. The following table summarizes key findings from these studies:
Case Study 1: Antitumor Efficacy
In a study published in ACS Omega, this compound was tested against breast cancer cells (MDA-MB-231). The compound demonstrated significant cytotoxicity with an IC₅₀ value below 20 µM, indicating potential as an anticancer agent. The study highlighted its ability to induce morphological changes consistent with apoptosis and enhance caspase activity, suggesting its role as an apoptosis-inducing agent .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the thioxo and carboxylate groups significantly affect the compound's potency. Compounds with electron-donating groups at specific positions on the benzimidazole ring exhibited enhanced cytotoxicity across various cancer cell lines . This finding underscores the importance of molecular structure in determining biological activity.
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through caspase activation.
- Microtubule Disruption : It acts as a microtubule-destabilizing agent, affecting cell division and proliferation.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at specific phases, contributing to its anticancer effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate?
- The compound can be synthesized via cyclization reactions using coupling agents like T3P (propylphosphonic anhydride) under microwave irradiation. For example, microwave-assisted cyclization of substituted benzimidazole precursors with thiourea derivatives yields the target compound in 65–85% purity. Post-synthesis purification involves reverse-phase HPLC with acetonitrile/water gradients, and structural validation via H/C NMR and HRMS .
Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?
- Key methods include:
- H NMR : Identification of characteristic signals (e.g., δ 3.90 ppm for OCH groups, δ 10.61 ppm for NH protons in dihydroimidazole rings) .
- HRMS : Validation of molecular ion peaks (e.g., [M+H] at m/z 221) .
- Elemental Analysis : Confirmation of C, H, N, and S content to ensure stoichiometric accuracy .
- HPLC : Purity assessment (>98%) using gradients of acetonitrile and water .
Q. What are the primary solubility and stability considerations for this compound in experimental settings?
- The compound is typically soluble in polar aprotic solvents (e.g., DMSO, THF) but shows limited solubility in water. Stability studies recommend storage at –20°C under inert atmospheres to prevent oxidation of the thioxo group. Degradation under prolonged light exposure necessitates amber glassware use .
Advanced Research Questions
Q. How does the thioxo group at the 2-position influence biological activity compared to oxo analogs?
- The thioxo group enhances tubulin polymerization inhibition by increasing hydrophobic interactions with the colchicine-binding site. For instance, analogs like MBIC (with a 2-oxo group) show IC values of 1.2 µM in HeLa cells, while thioxo derivatives exhibit improved binding affinity (IC ~0.8 µM) due to sulfur’s electronegativity and steric effects .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cancer cell lines?
- Discrepancies often arise from cell line-specific metabolic profiles. Standardized protocols include:
- Dose-Response Curves : Use MTT assays across 48–72 h to account for proliferation rate variations.
- Mechanistic Validation : Combine tubulin polymerization assays with apoptosis markers (e.g., caspase-3 activation) to confirm on-target effects .
- Synergistic Studies : Co-treatment with chemotherapeutics like doxorubicin to identify additive vs. antagonistic effects .
Q. How can computational modeling guide structural optimization for enhanced anticancer activity?
- Molecular Docking : DFT calculations (B3LYP/6-31G*) predict binding poses in tubulin’s active site. For example, the thioxo group forms hydrogen bonds with β-tubulin’s Thr179, while the benzo[d]imidazole core interacts with hydrophobic residues (e.g., Leu248) .
- QSAR Studies : Modifying the carboxylate ester to a free acid improves cellular uptake but reduces metabolic stability, requiring balanced lipophilicity (logP ~2.5) .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Microwave Reactors : Enable rapid, uniform heating for cyclization steps, reducing side products.
- Catalyst Optimization : Transition-metal-free conditions (e.g., T3P-mediated cyclization) minimize metal contamination in APIs .
- Continuous Flow Systems : Improve yield reproducibility (>90%) compared to batch reactions .
Data Contradiction Analysis
Q. Why do some studies report low cytotoxicity despite strong tubulin inhibition?
- Poor membrane permeability or efflux pump overexpression (e.g., P-gp in multidrug-resistant lines) may limit intracellular accumulation. Solutions include:
- Prodrug Design : Ester-to-acid conversion in vivo enhances bioavailability .
- Nanocarriers : Liposomal encapsulation improves tumor targeting and reduces off-target toxicity .
Q. How do divergent NMR spectra interpretations impact structural assignments?
- Ambiguities in dihydroimidazole ring conformers can lead to misassignments. Strategies include:
- 2D NMR (COSY, NOESY) : Resolve coupling patterns and confirm spatial proximity of NH and aromatic protons .
- X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges .
Methodological Best Practices
- Synthetic Protocols : Prioritize microwave-assisted methods for reproducibility and reduced reaction times .
- Biological Assays : Pair tubulin polymerization assays (fluorescence-based, >99% pure tubulin) with cell cycle analysis (flow cytometry) to validate mitotic arrest .
- Data Reporting : Include full spectral datasets and purity metrics (HPLC, elemental analysis) to ensure transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
